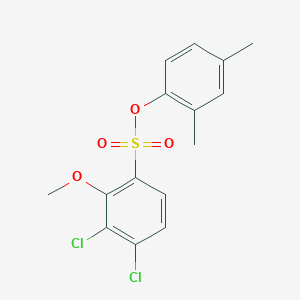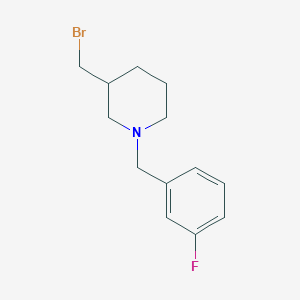
3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine” is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to other compounds such as “3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride” and "3-([(3-FLUOROBENZYL)OXY]METHYL)PIPERIDINE"12.
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents like 3-Fluorobenzyl bromide3. However, the specific synthesis process for “3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine” is not readily available in the sources retrieved.
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For instance, “3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride” has a molecular formula of C12H17ClFNO1, and “3-([(3-FLUOROBENZYL)OXY]METHYL)PIPERIDINE” has a molecular formula of C13H18FNO2. However, the specific molecular structure of “3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine” is not provided in the sources retrieved.Chemical Reactions Analysis
The chemical reactions involving “3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine” are not specified in the sources retrieved. However, related compounds like “3-Fluorobenzyl bromide” are known to be versatile reagents for the synthesis of various fluorinated compounds3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by factors such as its melting point, boiling point, density, molecular formula, and molecular weight. For instance, “3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride” has a molecular formula of C12H17ClFNO1, and “3-([(3-FLUOROBENZYL)OXY]METHYL)PIPERIDINE” has a molecular formula of C13H18FNO2. However, the specific physical and chemical properties of “3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine” are not provided in the sources retrieved.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Isotopomer Synthesis : Ágnes Proszenyák et al. (2005) developed methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, which could be relevant to the study of 3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine (Proszenyák et al., 2005).
Curcumin Analogs Synthesis : P. Lagisetty et al. (2009) synthesized and characterized molecular structures of compounds related to 3,5-bis(2-fluorobenzylidene)-4-piperidone, indicating potential structural analogs to 3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine (Lagisetty et al., 2009).
Microscale Ester Preparation : E. Epstein and Jerry D. Cohen (1981) described a microscale method for preparing esters using similar compounds, which could be relevant for understanding applications of 3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine (Epstein & Cohen, 1981).
Biological and Chemical Applications
Glycomimetic Compounds Synthesis : B. Johns et al. (1997) synthesized aza-C-disaccharides using a process that might be applicable for derivatives of 3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine (Johns et al., 1997).
Corrosion Inhibition : S. Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives, potentially applicable to 3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine (Kaya et al., 2016).
Phase-Transfer Catalysts : Yaomin Wang et al. (2018) explored the use of piperidinecarboxylate in phase-transfer catalysis, which might be relevant for 3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine applications (Wang et al., 2018).
Safety And Hazards
The safety and hazards associated with “3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine” are not specified in the sources retrieved.
Direcciones Futuras
The future directions for the research and application of “3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine” are not specified in the sources retrieved.
Relevant Papers
Unfortunately, no specific papers related to “3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine” were found in the sources retrieved123.
Propiedades
IUPAC Name |
3-(bromomethyl)-1-[(3-fluorophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-8-12-4-2-6-16(10-12)9-11-3-1-5-13(15)7-11/h1,3,5,7,12H,2,4,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPGMOIKRVNIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-(3-fluorobenzyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

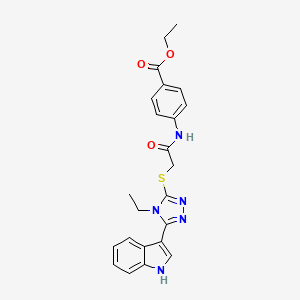
![8-(3-((3,4-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917660.png)
![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)
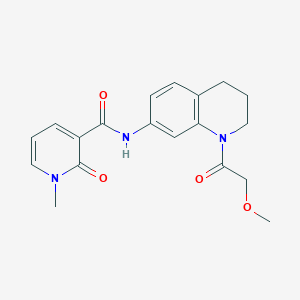
![4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine](/img/structure/B2917666.png)
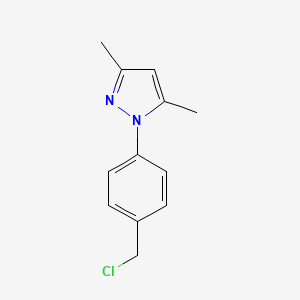
![2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2917669.png)
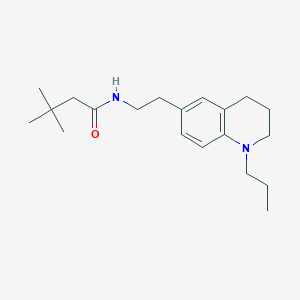
![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)
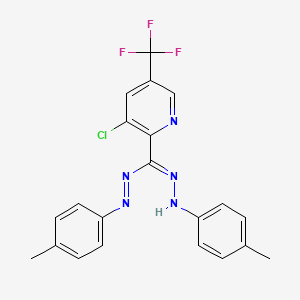
![5-[(Cyclopentylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B2917676.png)
